molecular formula C24H31N3O4 B350851 Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-propan-2-yloxybenzoyl)amino]benzoate CAS No. 765920-41-0

Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-propan-2-yloxybenzoyl)amino]benzoate

Cat. No.: B350851
CAS No.: 765920-41-0
M. Wt: 425.5g/mol
InChI Key: PCHIEMDPJZRVJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-propan-2-yloxybenzoyl)amino]benzoate is a complex organic compound with a unique structure that includes a piperazine ring, a benzoate ester, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-propan-2-yloxybenzoyl)amino]benzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. The process may include:

    Formation of the Benzoate Ester: This step involves the esterification of benzoic acid with methanol in the presence of an acid catalyst.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where 4-ethylpiperazine reacts with the benzoate ester.

    Attachment of the Phenyl Group: The phenyl group is attached via a Friedel-Crafts acylation reaction, using 4-(propan-2-yloxy)benzoyl chloride as the acylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-

Properties

CAS No.

765920-41-0

Molecular Formula

C24H31N3O4

Molecular Weight

425.5g/mol

IUPAC Name

methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-propan-2-yloxybenzoyl)amino]benzoate

InChI

InChI=1S/C24H31N3O4/c1-5-26-12-14-27(15-13-26)22-11-8-19(24(29)30-4)16-21(22)25-23(28)18-6-9-20(10-7-18)31-17(2)3/h6-11,16-17H,5,12-15H2,1-4H3,(H,25,28)

InChI Key

PCHIEMDPJZRVJZ-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)OC(C)C

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(C=C3)OC(C)C

Origin of Product

United States

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